molecular formula C19H16F2N4O2 B2505642 (4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396765-98-2

(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2505642
CAS RN: 1396765-98-2
M. Wt: 370.36
InChI Key: ZUFKALMZFZIPFW-UHFFFAOYSA-N
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Description

“(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a chemical compound. It has been mentioned in the context of research into anti-tubercular agents and TRK inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure could not be found in the available resources .


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anti-Tubercular Activity

(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: has been investigated for its anti-tubercular properties. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives (which include our compound) were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .

Tropomyosin Receptor Kinase (TRK) Inhibition

The compound’s pyrazolo[3,4-b]pyridine scaffold makes it an interesting candidate for inhibiting tropomyosin receptor kinases (TRKs). TRKs play a crucial role in cell proliferation and differentiation, and their dysregulation is associated with cancer. By targeting TRKs, this compound could potentially contribute to cancer therapy. Further studies are needed to explore its efficacy and specificity .

Neurotoxicity Investigation

In a novel study, the neurotoxic potential of a related pyrazoline derivative was explored. While not directly about our compound, this research highlights the importance of investigating potential neurotoxic effects. Understanding how this compound interacts with neural systems could inform its safety profile and potential applications in neurological disorders .

Mechanism of Action

The compound has been mentioned in the context of research into anti-tubercular agents and TRK inhibitors . TRK inhibitors work by inhibiting the activity of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKALMZFZIPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

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